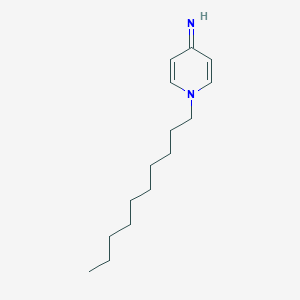
1-decylpyridin-4(1H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-decylpyridin-4(1H)-imine: is an organic compound belonging to the class of pyridines It is characterized by a pyridine ring substituted with a decyl group at the nitrogen atom and an imine group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-decylpyridin-4(1H)-imine typically involves the reaction of pyridine with a decyl halide under basic conditions to form the N-decylpyridinium salt. This intermediate is then treated with an appropriate reagent to introduce the imine functionality at the fourth position. Common reagents for this step include amines and aldehydes, which react under mild conditions to form the imine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and recrystallization, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-decylpyridin-4(1H)-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The decyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the exchange of the decyl group.
Major Products
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various alkyl or aryl-substituted pyridines.
Applications De Recherche Scientifique
1-decylpyridin-4(1H)-imine has several scientific research applications, including:
Catalysis: It is used as a ligand in catalytic systems for the selective oxidation of hydrocarbons.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-decylpyridin-4(1H)-imine involves its interaction with specific molecular targets. In catalytic applications, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it interacts with cellular components, potentially disrupting metabolic pathways and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-benzyl-4-(dimethylamino)pyridin-1-ium bromide
- 1-dodecyl-4-(dimethylamino)pyridin-1-ium bromide
Uniqueness
1-decylpyridin-4(1H)-imine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits better lipophilicity and catalytic activity under mild conditions . This makes it a valuable compound for applications requiring high efficiency and selectivity.
Propriétés
Formule moléculaire |
C15H26N2 |
|---|---|
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
1-decylpyridin-4-imine |
InChI |
InChI=1S/C15H26N2/c1-2-3-4-5-6-7-8-9-12-17-13-10-15(16)11-14-17/h10-11,13-14,16H,2-9,12H2,1H3 |
Clé InChI |
OKCJSJRJQAGPQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN1C=CC(=N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


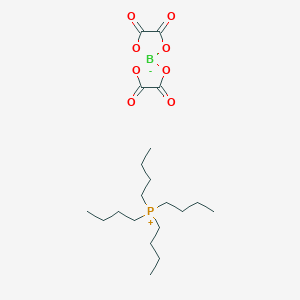
![beta-[4-(Trifluoromethyl)phenyl]propiolophenone](/img/structure/B12822199.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12822200.png)

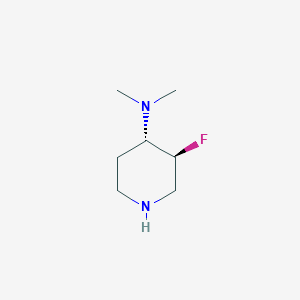
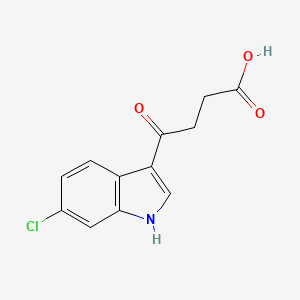
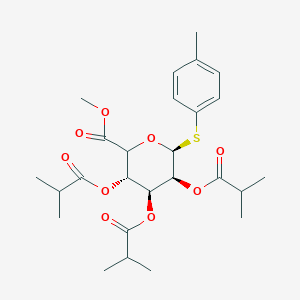
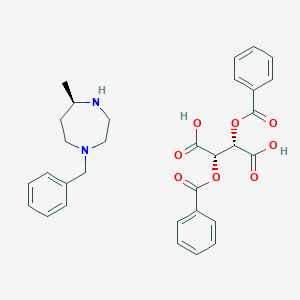
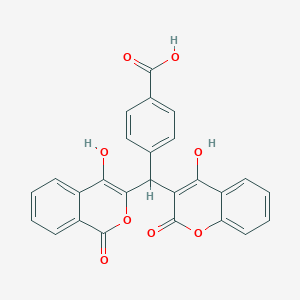
![N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)

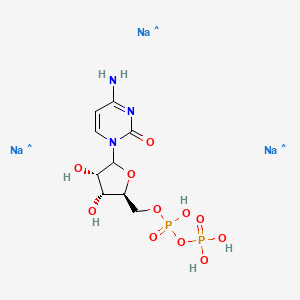
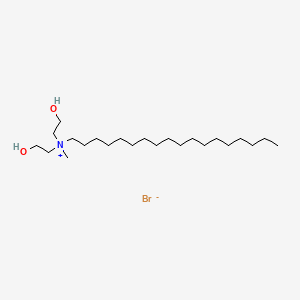
![[2-(Benzylamino)cyclohexyl]methanol](/img/structure/B12822304.png)
